IACS-13909

描述

IACS-13909 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2). This compound has shown significant potential in overcoming resistance mechanisms in non-small cell lung cancer (NSCLC) that are dependent on epidermal growth factor receptor (EGFR) and independent of EGFR .

作用机制

IACS-13909 通过选择性抑制 SHP2 发挥作用,SHP2 是一种磷酸酶,它介导多个受体酪氨酸激酶 (RTK) 下游的信号传导。通过抑制 SHP2,this compound 抑制了丝裂原活化蛋白激酶 (MAPK) 通路的激活,该通路对癌细胞的增殖至关重要。 这种抑制有助于克服 NSCLC 中依赖于 EGFR 和独立于 EGFR 的耐药机制 .

生化分析

Biochemical Properties

IACS-13909 suppresses signaling through the MAPK pathway . It interacts with SHP2, a phosphatase that mediates signaling downstream of multiple RTKs . The nature of these interactions involves the suppression of signaling through the MAPK pathway .

Cellular Effects

This compound has demonstrated tumor growth inhibition in RTK-activated cancers in preclinical studies . It potently impedes the proliferation of tumors harboring a broad spectrum of activated RTKs as the oncogenic driver . In EGFR-mutant osimertinib-resistant NSCLC models with EGFR-dependent and EGFR-independent resistance mechanisms, this compound, administered as a single agent or in combination with osimertinib, potently suppressed tumor cell proliferation in vitro .

Molecular Mechanism

This compound is a specific and potent allosteric inhibitor of SHP2 . It binds to an allosteric pocket at the interface between the SH2 domains and phosphatase domain of SHP2 . This binding suppresses signaling through the MAPK pathway .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has demonstrated long-term effectiveness in inhibiting tumor growth in RTK-activated cancers .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce tumor cell proliferation in vitro and in vivo

Metabolic Pathways

This compound is involved in the MAPK pathway . It interacts with SHP2, a phosphatase that mediates signaling downstream of multiple RTKs . This could also include any effects on metabolic flux or metabolite levels.

准备方法

IACS-13909 的合成路线和反应条件涉及多个步骤,包括关键中间体的制备及其随后的偶联。 工业生产方法旨在确保高纯度和高产率,尽管有关确切合成路线和反应条件的具体细节属于专有信息,并未公开披露 .

化学反应分析

IACS-13909 会经历各种类型的化学反应,包括:

氧化: 该反应涉及在化合物中添加氧或去除氢。

还原: 该反应涉及在化合物中添加氢或去除氧。

取代: 该反应涉及用另一个原子或原子团取代化合物中的一个原子或原子团。

这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。 这些反应形成的主要产物取决于所用试剂和条件的具体情况 .

科学研究应用

IACS-13909 在科学研究方面有着广泛的应用,包括:

化学: 它被用作工具化合物来研究 SHP2 在各种信号通路中的作用。

生物学: 它有助于了解 SHP2 在细胞增殖和分化中的分子机制。

医学: 它正在被研究作为一种潜在的治疗剂,用于克服 NSCLC 中对 EGFR 抑制剂的耐药性。

相似化合物的比较

IACS-13909 在选择性抑制 SHP2 和克服 NSCLC 中的多种耐药机制方面独树一帜。类似的化合物包括其他 SHP2 抑制剂,例如:

SHP099: 另一种具有类似作用机制的选择性 SHP2 抑制剂。

RMC-4550: 一种有效的 SHP2 抑制剂,靶向同一通路。

与这些化合物相比,this compound 在获得对 EGFR 抑制剂耐药的 NSCLC 的临床前模型中显示出优越的疗效 .

属性

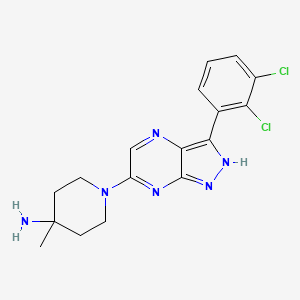

IUPAC Name |

1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N6/c1-17(20)5-7-25(8-6-17)12-9-21-15-14(23-24-16(15)22-12)10-3-2-4-11(18)13(10)19/h2-4,9H,5-8,20H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMADCPJVPLUGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

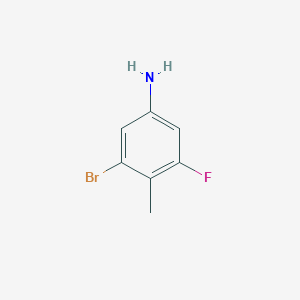

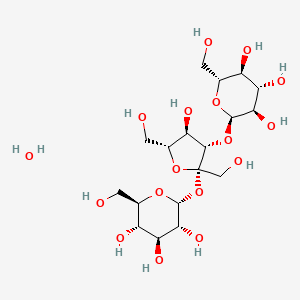

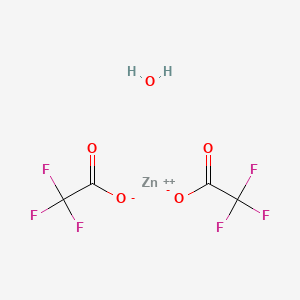

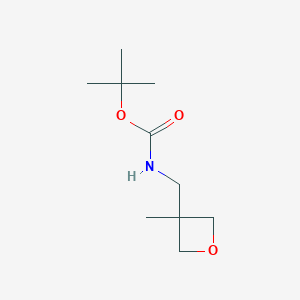

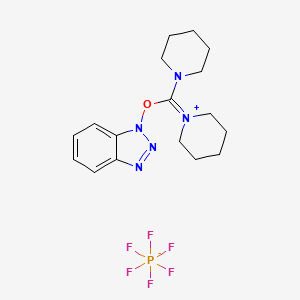

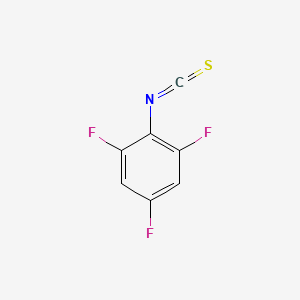

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

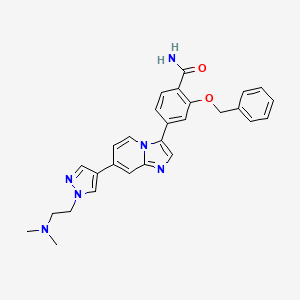

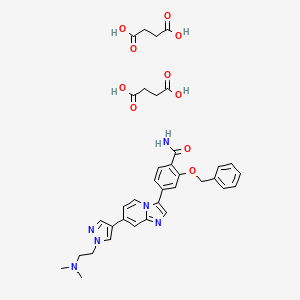

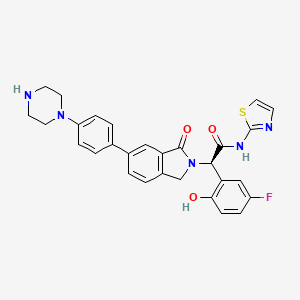

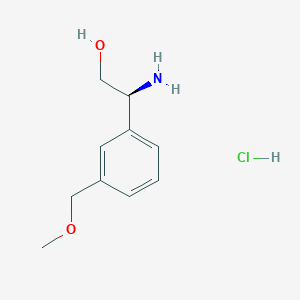

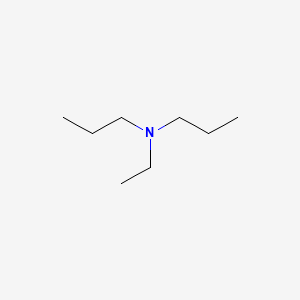

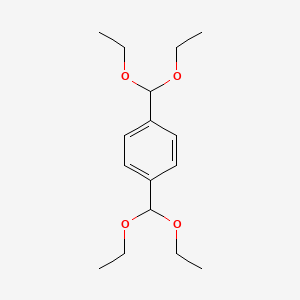

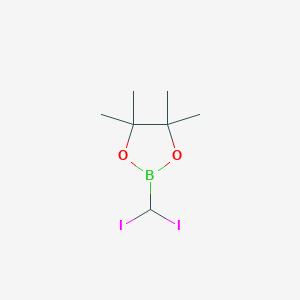

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B3028447.png)